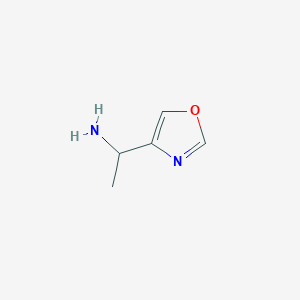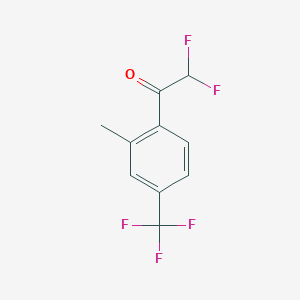
2,2-Difluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the molecular structure. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and advanced purification techniques ensures the high purity and yield of the final product.
化学反応の分析
Types of Reactions
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the difluoro and methyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups but has a different core structure.
Uniqueness
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one is unique due to its specific arrangement of fluorine atoms and the presence of both difluoro and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
分子式 |
C10H7F5O |
|---|---|
分子量 |
238.15 g/mol |
IUPAC名 |
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O/c1-5-4-6(10(13,14)15)2-3-7(5)8(16)9(11)12/h2-4,9H,1H3 |
InChIキー |
YIKKZWMGRARMNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


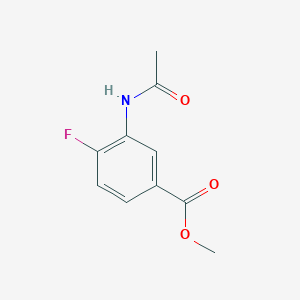
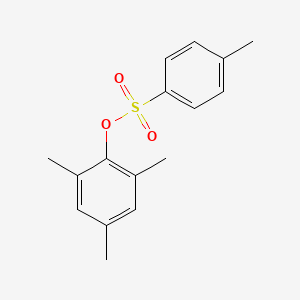
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)


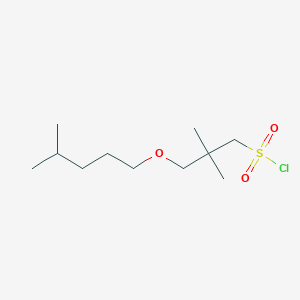

![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)


